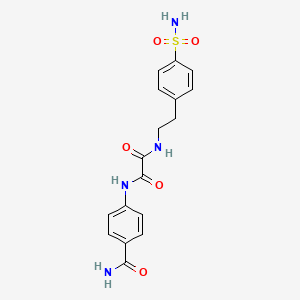

![molecular formula C18H13FN6O2 B2868681 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1903046-86-5](/img/structure/B2868681.png)

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a synthetic compound with a complex chemical structure, featuring a quinoxaline core and a benzo[d][1,2,3]triazin-4(3H)-one moiety

Mechanism of Action

Target of Action

The primary targets of this compound appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound’s interaction with these targets is likely to involve binding to both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The primary result of the compound’s action is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, potentially improving cognitive function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide generally involves a multi-step synthetic route:

Formation of the benzo[d][1,2,3]triazin-4(3H)-one core: This involves the cyclization of an appropriate precursor compound, typically through a nucleophilic substitution reaction under specific conditions that favor the formation of the triazine ring.

Introduction of the fluorine atom: A fluorination reaction, often involving a selective halogen exchange or direct fluorination method.

Attachment of the quinoxaline-2-carboxamide moiety: This step typically involves an amide bond formation reaction, using a coupling reagent to link the quinoxaline derivative to the triazine core.

Industrial Production Methods

Scaling up the synthesis for industrial production would require optimization of each reaction step to maximize yield and purity while minimizing costs. Industrial methods often employ continuous flow synthesis techniques and automated processes to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or hydrogen peroxide, leading to further functionalization of the core structure.

Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can be employed to modify specific functionalities within the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites such as the fluorine atom and the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Halogen exchange reactions often use reagents like fluorine gas or HF/pyridine for selective fluorination.

Major Products

Depending on the reaction conditions and the reagents used, the major products can include various derivatives of the parent compound, such as hydroxylated, reduced, or further substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing novel synthetic methods.

Biology

In biological research, this compound has shown potential as a molecular probe due to its ability to interact with specific biomolecules, making it useful in biochemical assays and imaging studies.

Medicine

Medicinal chemistry applications include exploring its potential as a pharmacophore in drug design. Its distinct molecular features make it a candidate for developing new therapeutic agents targeting specific enzymes or receptors.

Industry

In industry, its stable structure and reactivity profile enable its use in the development of advanced materials, such as polymers and coatings, with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide: Similar structure but with a chlorine substitution.

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-sulfonamide: Replacement of the carboxamide group with a sulfonamide.

Uniqueness

Compared to these similar compounds, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide stands out due to its specific substitution pattern and the resulting electronic and steric effects, which can influence its reactivity and binding properties.

That should cover the basics, but there’s always more to discover. Want me to dive deeper into any particular aspect?

Properties

IUPAC Name |

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6O2/c19-11-5-6-13-12(9-11)18(27)25(24-23-13)8-7-20-17(26)16-10-21-14-3-1-2-4-15(14)22-16/h1-6,9-10H,7-8H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYBKIFJCYSJMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2868598.png)

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)

![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)

![3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2868601.png)

![4-methoxy-1-phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2868604.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate](/img/structure/B2868606.png)

![ethyl 1-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2868607.png)

![1-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)phthalazine](/img/structure/B2868610.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2868612.png)

![3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868615.png)

![3-(3-Methoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868617.png)

![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-dipropylacetamide](/img/structure/B2868618.png)